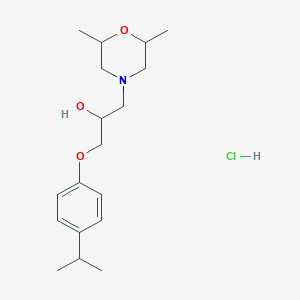![molecular formula C17H19FN2O2 B5112867 3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole, commonly known as FLX, is a synthetic compound that has been widely studied for its potential therapeutic applications. FLX belongs to the class of isoxazole derivatives and has been found to exhibit significant pharmacological effects in various biological systems.
作用机制
The exact mechanism of action of FLX is not fully understood. However, it has been proposed that FLX exerts its pharmacological effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. FLX has also been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and physiological effects:
FLX has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. FLX has also been found to reduce the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. FLX has also been found to exhibit significant neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
FLX has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. FLX has also been extensively studied for its pharmacological effects, which makes it an ideal candidate for further research. However, FLX also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to administer in vivo. FLX has also been found to exhibit low bioavailability, which can limit its therapeutic potential.
未来方向
There are several future directions for the research of FLX. One potential direction is to study the potential application of FLX in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is to study the potential application of FLX in the treatment of various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to understand the exact mechanism of action of FLX and to develop more efficient synthesis methods for FLX.
合成方法
The synthesis of FLX involves the reaction of 4-fluorobenzoyl chloride with 2-pyrrolidinone followed by the reaction of the resulting intermediate with isopropylhydroxylamine. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
FLX has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit significant anti-inflammatory, analgesic, and neuroprotective effects. FLX has also been studied for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(4-fluorophenyl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)15-4-3-9-20(15)17(21)12-5-7-13(18)8-6-12/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHOCYQVZJIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)


![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)